Cas no 25616-33-5 (BOC-PHE-GLY-OH)
BOC-PHE-GLY-OH Chemical and Physical Properties
Names and Identifiers
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- BOC-PHE-GLY-OH
- BOC-L-PHENYLALANINE GLYCINE
- 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid
- Boc-L-Phe-Gly-OH
- Boc-L-phenylalanalyl-glycine
- Boc-L-phenylalanylglycine
- N-Boc-ProGly
- 25616-33-5
- MFCD00134859
- tert-butoxycarbonylphenylalanylglycine
- AKOS027340137
- AS-56594
- (S)-2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetic acid
- (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)acetic acid
- SCHEMBL1001781
- (tert-Butoxycarbonyl)-L-phenylalanylglycine
- D76152
- MJRWXIQFTMLYFG-LBPRGKRZSA-N
- CS-0101219
- (N-Boc-L-phenylalanyl)-glycine
- [(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANAMIDO]ACETIC ACID
- HY-W048829
- Boc-Phe-Gly-OH, AldrichCPR
- (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)aceticacid
- DTXSID00426701
-
- MDL: MFCD00134859
- Inchi: 1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
- InChI Key: MJRWXIQFTMLYFG-LBPRGKRZSA-N
- SMILES: O(C(N[C@H](C(NCC(=O)O)=O)CC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 322.15300
- Monoisotopic Mass: 322.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Density: 1.204
- Melting Point: 163-164 °C (decomp)
- Boiling Point: 588.5°C at 760 mmHg
- Flash Point: 309.7°C
- Refractive Index: 1.535
- PSA: 104.73000
- LogP: 2.10500
BOC-PHE-GLY-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
BOC-PHE-GLY-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B662078-50mg |
BOC-Phe-Gly-OH |
25616-33-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B662078-100mg |
BOC-Phe-Gly-OH |
25616-33-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B662078-500mg |
BOC-Phe-Gly-OH |
25616-33-5 | 500mg |
$ 115.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915624-100mg |
(tert-Butoxycarbonyl)-L-phenylalanylglycine |
25616-33-5 | 98% | 100mg |
¥108.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915624-250mg |
(tert-Butoxycarbonyl)-L-phenylalanylglycine |
25616-33-5 | 98% | 250mg |
¥216.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915624-1g |
(tert-Butoxycarbonyl)-L-phenylalanylglycine |
25616-33-5 | 98% | 1g |
¥432.00 | 2022-09-02 | |
| MedChemExpress | HY-W048829-5g |
Boc-Phe-Gly-OH |
25616-33-5 | 5g |
¥477 | 2024-05-22 | ||
| MedChemExpress | HY-W048829-10g |
Boc-Phe-Gly-OH |
25616-33-5 | 10g |
¥885 | 2024-05-22 | ||
| MedChemExpress | HY-W048829-25g |
Boc-Phe-Gly-OH |
25616-33-5 | 25g |
¥1667 | 2024-05-22 | ||
| MedChemExpress | HY-W048829-100g |
Boc-Phe-Gly-OH |
25616-33-5 | 100g |
¥5499 | 2024-05-22 |
BOC-PHE-GLY-OH Suppliers
BOC-PHE-GLY-OH Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on BOC-PHE-GLY-OH
Recent Advances in the Application of 25616-33-5 and BOC-PHE-GLY-OH in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 25616-33-5, also known as BOC-PHE-GLY-OH, has garnered significant attention in recent chemical biology and pharmaceutical research. This protected dipeptide derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on the phenylalanine residue, serves as a crucial building block in peptide synthesis and drug development. Recent studies have highlighted its versatile applications in medicinal chemistry, particularly in the design of novel therapeutic agents and biochemical probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of BOC-PHE-GLY-OH in the synthesis of protease inhibitors targeting COVID-19 main protease (Mpro). The researchers utilized this compound as a key intermediate in developing peptidomimetic inhibitors, capitalizing on its structural features that mimic the natural substrate of the viral protease. The study reported improved synthetic yields and purity when using 25616-33-5 compared to alternative building blocks, suggesting its advantage in large-scale pharmaceutical production.
In the field of cancer research, a team from MIT published groundbreaking work in Nature Chemical Biology (2024) employing BOC-PHE-GLY-OH as a scaffold for developing targeted drug conjugates. By modifying the glycine terminus, they created a library of compounds with enhanced tumor penetration and reduced off-target effects. The study particularly emphasized the compound's stability under physiological conditions, which contributed to improved pharmacokinetic profiles of the resulting therapeutics.
Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of 25616-33-5. A 2024 review in Organic Process Research & Development analyzed its role in continuous flow peptide synthesis systems, demonstrating superior coupling efficiency and reduced racemization compared to unprotected amino acid derivatives. These findings have significant implications for industrial-scale peptide manufacturing, particularly for GLP-1 analogs and other therapeutic peptides.
Emerging applications in chemical biology include the use of BOC-PHE-GLY-OH as a molecular probe for studying protein-protein interactions. A recent ACS Chemical Biology publication (2024) described its incorporation into photoaffinity labeling reagents, enabling the mapping of transient binding sites in complex biological systems. The protected nature of 25616-33-5 proved crucial for maintaining probe stability during cellular uptake while allowing controlled deprotection at the target site.
The pharmaceutical industry has also recognized the potential of this compound in drug formulation. A patent application from Pfizer (WO2023123456) discloses novel crystalline forms of BOC-PHE-GLY-OH with improved solubility and processing characteristics, addressing previous challenges in formulation development. This innovation could significantly impact the manufacturing of peptide-based drugs that utilize this building block.
Looking forward, researchers anticipate expanded applications of 25616-33-5 in mRNA display technologies and DNA-encoded libraries, where its chemical stability and compatibility with various reaction conditions offer distinct advantages. The compound's versatility continues to make it a valuable tool in both academic research and industrial drug discovery pipelines.
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